molecular formula C7H11ClN2O B068649 3-(Chloromethyl)-5-isobutyl-1,2,4-oxadiazole CAS No. 189130-85-6

3-(Chloromethyl)-5-isobutyl-1,2,4-oxadiazole

Cat. No.: B068649
CAS No.: 189130-85-6
M. Wt: 174.63 g/mol
InChI Key: MLTXNTRNFCWCPQ-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-5-isobutyl-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C7H11ClN2O and its molecular weight is 174.63 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Ring Transformations of Heterocycles : This study discusses the transformation of 4-amino-Δ2-1,2,4-oxadiazolines into 1,3,4-oxadiazoles, suggesting the conversion sequence and the generality of the new ring transformation (El-Abadelah et al., 1991).

  • Multifunctional Synthon for Synthesis of 1,2,5-Oxadiazole Derivatives : This paper scrutinizes the chemical properties of 3-amino-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]furazan, exploring its reactions with various reagents and transformation of the 1,2,4-oxadiazole ring (Stepanov et al., 2019).

  • Oxadiazoles in Medicinal Chemistry : This research presents a systematic comparison of 1,2,4- and 1,3,4-oxadiazole matched pairs, focusing on their differences in lipophilicity, metabolic stability, and other properties, significant for medicinal chemistry applications (Boström et al., 2012).

  • Synthesis of 2-Isobutyl 1,3,4-Oxadiazoles : This study explores the synthesis of various 1,3,4-oxadiazoles from isobutyric acid and discusses their applications in the dye industry, and their biological activities such as antibacterial, antifungal, and medical uses (Aziz & Daoud, 2007).

  • Ultrasound-promoted Synthesis of 1,2,4-Oxadiazoles : This paper reports an alternative synthesis method using ultrasound irradiation for preparing 1,2,4-oxadiazoles, demonstrating better yields and shorter reaction times compared to conventional methods (Bretanha et al., 2011).

  • Solid-phase Synthesis of 1,2,4-Oxadiazoles with Isoxazole : It discusses the preparation of diheterocyclic compounds containing isoxazole and 1,2,4-oxadiazole, highlighting their potential in medicinal chemistry (Quan & Kurth, 2004).

  • One-Pot Synthesis of 1,3,4-Oxadiazoles : This study focuses on the synthesis of symmetrical and asymmetrical 1,3,4-oxadiazoles, noting their diverse biological properties and wide applications in material science (Zarei & Rasooli, 2017).

Properties

IUPAC Name

3-(chloromethyl)-5-(2-methylpropyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClN2O/c1-5(2)3-7-9-6(4-8)10-11-7/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLTXNTRNFCWCPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NC(=NO1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20592896
Record name 3-(Chloromethyl)-5-(2-methylpropyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20592896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189130-85-6
Record name 3-(Chloromethyl)-5-(2-methylpropyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20592896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(chloromethyl)-5-(2-methylpropyl)-1,2,4-oxadiazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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